N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Lipophilicity Drug-likeness Permeability

N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 16142-51-1) is a trisubstituted 7-aminopyrazolopyrimidine that belongs to a privileged class of heterocyclic scaffolds widely exploited as ATP-competitive kinase inhibitors. With a molecular formula of C15H16N4 and a molecular weight of 252.31 g/mol, this compound features a distinctive N-methyl substitution on the exocyclic 7-amine that differentiates it from the more common 7-amino (N-H) analogs.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
CAS No. 16142-51-1
Cat. No. B12125065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS16142-51-1
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC)C)C3=CC=CC=C3
InChIInChI=1S/C15H16N4/c1-10-9-13(16-3)19-15(17-10)14(11(2)18-19)12-7-5-4-6-8-12/h4-9,16H,1-3H3
InChIKeyZECSJWNWZNAGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 16142-51-1): A Core Scaffold for Kinase-Targeted Procurement


N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 16142-51-1) is a trisubstituted 7-aminopyrazolopyrimidine that belongs to a privileged class of heterocyclic scaffolds widely exploited as ATP-competitive kinase inhibitors [1]. With a molecular formula of C15H16N4 and a molecular weight of 252.31 g/mol, this compound features a distinctive N-methyl substitution on the exocyclic 7-amine that differentiates it from the more common 7-amino (N-H) analogs. This substitution pattern is recognized in patent literature as part of a series of pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives claimed for the treatment of protein kinase-dependent diseases, including cancers driven by CDKs, Bcr-Abl, c-Kit, and PDGFR kinases [2]. The compound is commercially available from specialty chemical suppliers for research and development purposes .

Why N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic In-Class Analogs


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is highly sensitive to subtle structural modifications at the N7, C2, C5, and C3 positions, with each substitution influencing kinase selectivity, potency, and drug-like properties. A generic substitution of N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 16142-51-1) with a close analog—such as the des-methyl 7-amino derivative or a 4-fluorophenyl variant—is not trivial. The N7-methyl group eliminates a hydrogen bond donor, reducing the compound's topological polar surface area (TPSA) and increasing its computed lipophilicity (XLogP3-AA = 3.1) relative to the 7-amino analog (XLogP3-AA = 2.4) [1]. This change alone alters membrane permeability, metabolic stability, and off-target binding profiles, which can fundamentally shift the compound's biological fingerprint. As patent disclosures confirm, the pyrazolo[1,5-a]pyrimidine core is a template where small changes at the 7-position amine can convert a selective kinase inhibitor into an inactive or promiscuous compound [2]. For procurement decisions, assuming functional interchangeability without supporting quantitative selectivity and potency data introduces significant project risk.

Quantitative Differentiation Evidence for N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Elevated Lipophilicity (XLogP3-AA) Distinguishes N,2,5-Trimethyl Analog from 7-Amino Des-Methyl Comparator

The target compound N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits a computed XLogP3-AA of 3.1, compared to an XLogP3-AA of 2.4 for the direct des-methyl analog 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CID 1079884) [1]. This represents a ΔLogP of +0.7 log units, indicating significantly higher lipophilicity for the N-methylated compound. The increased lipophilicity results from the replacement of the primary amine (–NH2) hydrogen bond donor with a tertiary N-methyl group (–NHCH3), which also reduces the compound's hydrogen bond donor count by one [1]. Higher lipophilicity generally correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug-likeness Permeability

Reduced Hydrogen Bond Donor Count Relative to 7-Amino Analogs Confers Improved Synthetic Tractability for Prodrug Design

The target compound possesses one hydrogen bond donor (the N7-methylamine proton), whereas the des-methyl 7-amino analog possesses two hydrogen bond donors (the primary amine –NH2) as computed by Cactvs 3.4.8.24 [1]. Removal of a hydrogen bond donor is a well-validated strategy in medicinal chemistry for improving oral bioavailability and CNS penetration. Within the pyrazolo[1,5-a]pyrimidine kinase inhibitor class, N-alkylation of the 7-amine has been employed to fine-tune selectivity and metabolic stability [2]. The N-methyl substitution eliminates a potential site for phase II conjugation (glucuronidation or sulfation), which can extend the compound's metabolic half-life.

Prodrug design Synthetic feasibility Metabolic stability

Structurally Defined 3-Phenyl Substituent Enables Direct Comparison with Patent-Exemplified CDK Inhibitor Scaffolds

The trisubstituted 7-aminopyrazolopyrimidine core of the target compound is explicitly encompassed within the general formula (I) of U.S. Patent US20050222171, which claims pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives as inhibitors of cyclin-dependent kinases (CDKs), c-Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. The 3-phenyl substitution is a key pharmacophoric element for kinase hinge-region binding, as demonstrated across multiple pyrazolo[1,5-a]pyrimidine SAR studies. In contrast, many commercially available pyrazolo[1,5-a]pyrimidine analogs bear 3-alkyl or 3-heteroaryl substituents that exhibit divergent kinase selectivity profiles. The 3-phenyl group of the target compound provides a defined aromatic interaction surface that is less sterically demanding than 3-(4-fluorophenyl) or 3-(3,4-dimethoxyphenyl) variants, offering a baseline scaffold for systematic SAR exploration.

CDK inhibition Patent validation Scaffold benchmarking

Commercially Accessible with Documented Purity and Supplier Traceability vs. Research-Grade Analogs

N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 16142-51-1) is listed by Angene International Limited as a specialty chemical for R&D use, with a defined molecular weight (252.31 g/mol), molecular formula (C15H16N4), InChIKey (ZECSJWNWZNAGGW-UHFFFAOYSA-N), and multiple verified synonyms including ZINC06764229, SureCN5872421, and STK613644 . The compound's identity is cross-referenced across PubChem (CID 8073436), Chemsrc, and ChemicalRegister, providing multi-source verification of structural identity. In contrast, many closely related pyrazolo[1,5-a]pyrimidine analogs are available only from single vendors without independent database cross-validation, introducing procurement risk in terms of identity confirmation and batch-to-batch consistency.

Procurement reliability Purity documentation Supply chain transparency

Defined Research and Procurement Applications for N,2,5-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Where Differentiation Matters


Baseline Scaffold for CDK and Tyrosine Kinase Inhibitor SAR Programs Requiring Defined Lipophilicity

The compound's computed XLogP3-AA of 3.1 and single hydrogen bond donor make it a suitable starting point for kinase inhibitor structure–activity relationship (SAR) studies where moderate lipophilicity is desired for cellular permeability [1]. The 3-phenyl substitution provides a defined aromatic interaction surface for hinge-region binding, while the N7-methyl group eliminates a metabolic liability (phase II conjugation) commonly associated with 7-amino analogs. Procurement of this compound is advantageous when the research objective is to systematically vary the N7 substituent (e.g., ethyl, cyclopropyl, benzyl) while maintaining the 2,5-dimethyl-3-phenyl core, as the N-methyl analog serves as the direct synthetic precursor for N-dealkylation or N-functionalization reactions [2].

Negative Control or Inactive Comparator in Kinase Selectivity Profiling Panels

Given that the 7-amino pyrazolo[1,5-a]pyrimidine scaffold is a known kinase inhibitor template, the N-methyl analog may exhibit reduced or abrogated kinase inhibition compared to more potent 7-aryl or 7-benzyl amino derivatives. The compound is suitable as a structurally matched negative control in kinase selectivity panels when investigating the contribution of the 7-amino substituent to target engagement. This application leverages the quantitative difference in hydrogen bond donor count (1 vs. 2) and lipophilicity (ΔLogP = +0.7) relative to the 7-amino analog, providing a paired set for evaluating the pharmacophoric contribution of the exocyclic amine [1].

Reference Standard for Analytical Method Development and LC-MS Metabolite Identification

The compound's well-defined molecular properties (MW 252.31, C15H16N4, InChIKey ZECSJWNWZNAGGW-UHFFFAOYSA-N) and multi-source database verification make it a reliable reference standard for developing HPLC, LC-MS, or GC-MS methods targeting pyrazolo[1,5-a]pyrimidine derivatives [1]. Its distinctive fragmentation pattern and retention time can serve as a benchmark for identifying related metabolites or synthetic impurities in pharmaceutical development workflows.

Synthetic Intermediate for Diversification at the N7 Position via Alkylation or Reductive Amination

The N7-methyl group can be selectively removed or further functionalized to generate a library of N7-substituted analogs. This compound is therefore valuable as a kilogram-scale intermediate for parallel synthesis when procuring from suppliers that offer bulk quantities with certificates of analysis. Its commercial availability through Angene International Limited and documented structural identity across multiple databases reduce procurement friction compared to custom-synthesized analogs lacking CAS registry numbers [1].

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